molecular formula C26H42N4O12S2 B13777371 [2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate CAS No. 72990-72-8

[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate

Cat. No.: B13777371
CAS No.: 72990-72-8
M. Wt: 666.8 g/mol
InChI Key: ODPYZUQFLCDLMT-UHFFFAOYSA-N
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Description

[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate is a complex organic compound with a unique structure. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, large-scale synthesis of such compounds would involve optimization of reaction conditions to maximize yield and purity, often using automated and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate include other indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72990-72-8

Molecular Formula

C26H42N4O12S2

Molecular Weight

666.8 g/mol

IUPAC Name

[2,7-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,6-dihydropyrrolo[2,3-e]indol-8-yl]methyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C24H34N4O4.2CH4O4S/c1-9-31-23(29)21-16(13-27(3,4)5)15-11-12-18-19(20(15)26-21)17(14-28(6,7)8)22(25-18)24(30)32-10-2;2*1-5-6(2,3)4/h11-12H,9-10,13-14H2,1-8H3;2*1H3,(H,2,3,4)

InChI Key

ODPYZUQFLCDLMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C3=C(C=C2)NC(=C3C[N+](C)(C)C)C(=O)OCC)C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

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